2-Amino-6-(trifluoromethylthio)benzothiazole
Overview
Description
2-Amino-6-(trifluoromethylthio)benzothiazole is a chemical compound known for its potent pharmacological activities. It is a thioanalog of riluzole and has been identified as a novel anticonvulsant. This compound is characterized by its ability to block voltage-gated sodium channels and activate small-conductance calcium-activated potassium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethylthio)benzothiazole typically involves the reaction of 4-trifluoromethoxyaniline with ammonium thiocyanate in acetic acid, followed by bromination at low temperatures (5-10°C) overnight. This method yields the desired product with a 75% yield and a melting point of 117-119°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethylthio)benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-Amino-6-(trifluoromethylthio)benzothiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate the role of ion channels in cellular processes.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethylthio)benzothiazole involves its dual activity as a sodium channel blocker and a potassium channel activator. By blocking voltage-gated sodium channels, it reduces neuronal excitability and prevents the initiation and propagation of action potentials. Simultaneously, the activation of small-conductance calcium-activated potassium channels enhances the afterhyperpolarization phase, further stabilizing neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Riluzole: A neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS).
2-Amino-6-(trifluoromethoxy)benzothiazole: Another analog of riluzole with similar pharmacological properties.
2-Amino-6-methoxybenzothiazole: Used as a building block in the synthesis of various derivatives with potential biological activities.
Uniqueness
2-Amino-6-(trifluoromethylthio)benzothiazole is unique due to its combined activity as a sodium channel blocker and potassium channel activator, which provides a broad-spectrum anticonvulsant effect. Its prolonged duration of action compared to riluzole makes it a promising candidate for further development in the treatment of neurological disorders .
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRVVEXJMLEKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371053 | |
Record name | 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-45-4 | |
Record name | 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 326-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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